molecular formula C21H25N3O4S B10880172 3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide

Cat. No.: B10880172
M. Wt: 415.5 g/mol
InChI Key: VEUIBNBDZDEUMP-UHFFFAOYSA-N
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Description

3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is a complex organic compound with the molecular formula C21H25N3O4S It is characterized by the presence of methoxy groups, a piperazine ring, and a carbothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE typically involves multiple steps. One common route starts with the preparation of 3,4-dimethoxybenzoyl chloride, which is then reacted with 4-(2-methoxyphenyl)piperazine to form the intermediate product. This intermediate is subsequently treated with thiocarbonyldiimidazole to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIMETHOXY-N~1~-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBOTHIOYL}BENZAMIDE is unique due to its combination of methoxy, piperazine, and carbothioyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]benzamide

InChI

InChI=1S/C21H25N3O4S/c1-26-17-7-5-4-6-16(17)23-10-12-24(13-11-23)21(29)22-20(25)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3,(H,22,25,29)

InChI Key

VEUIBNBDZDEUMP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC)OC

Origin of Product

United States

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